molecular formula C24H27N5O4 B2541385 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251630-88-2

2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2541385
CAS No.: 1251630-88-2
M. Wt: 449.511
InChI Key: LBOFBJSCNGLHPQ-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic organic compound known for its distinct chemical structure, which integrates elements of benzamide, triazole, and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide generally involves multi-step organic reactions. The typical procedure starts with the formation of the p-tolyl-1,2,3-triazole moiety via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The next steps involve the functionalization of this triazole intermediate with benzamide and piperidine through amide bond formation and subsequent substitutions.

Industrial Production Methods: In industrial settings, the synthesis would be optimized for scalability, cost-efficiency, and yield. This could involve automated reaction setups, bulk handling of reagents, and stringent purification steps to ensure the high purity of the final product. Continuous flow chemistry might be employed for better control over reaction conditions and improved safety.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo several types of chemical reactions, including:

  • Oxidation: Typically with agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Using agents such as lithium aluminum hydride.

  • Substitution: Via nucleophilic or electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions: Common reagents include copper(I) iodide for CuAAC reactions, strong acids or bases for hydrolysis or condensation reactions, and transition metal catalysts for complex organic transformations. Conditions such as temperature control, solvent choice, and reaction time are crucial for optimizing these reactions.

Major Products Formed: The primary products of these reactions will vary but may include derivatives where one or more functional groups on the benzamide, triazole, or piperidine rings have been modified. These transformations could enhance the compound's biological or chemical properties.

Scientific Research Applications

Chemistry: In chemistry, 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is studied for its complex structural features, providing a model for understanding chemical reactivity and molecular interactions.

Biology: Biologically, this compound can act as a probe or inhibitor in various biochemical assays, aiding in the study of cellular processes and molecular pathways.

Industry: Industrially, the compound could be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials, due to its multifaceted chemical structure.

Mechanism of Action

The mechanism of action for 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions could inhibit or modify the activity of the target, impacting biological pathways and cellular functions. The exact pathways and targets would depend on the specific context of its application.

Comparison with Similar Compounds

Similar compounds include other triazole-containing benzamides or piperidine derivatives. What sets 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide apart are its unique functional groups that provide distinct reactivity and biological activity.

Some related compounds:

  • 2,4-Dimethoxybenzamide derivatives

  • 1-(P-tolyl)-1H-1,2,3-triazole compounds

  • Piperidinylbenzamides

These comparisons highlight the uniqueness of the compound due to its particular combination of functional groups and structural elements.

There you have it—a detailed exploration of this compound. Anything more you'd like to dive into?

Properties

IUPAC Name

2,4-dimethoxy-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-16-4-6-18(7-5-16)29-15-21(26-27-29)24(31)28-12-10-17(11-13-28)25-23(30)20-9-8-19(32-2)14-22(20)33-3/h4-9,14-15,17H,10-13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOFBJSCNGLHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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